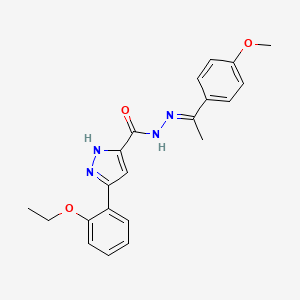methylidene]benzenesulfonamide](/img/structure/B11994264.png)
N-[(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazino](phenyl)methylidene]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazino group, a sulfonamide group, and a tert-butyl group, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 5-tert-butyl-2-hydroxy-3-methylbenzoic acid: This intermediate is synthesized through the alkylation of 2-hydroxy-3-methylbenzoic acid with tert-butyl bromide in the presence of a base such as potassium carbonate.
Formation of the hydrazide: The 5-tert-butyl-2-hydroxy-3-methylbenzoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with benzaldehyde: The hydrazide is then condensed with benzaldehyde to form the hydrazone intermediate.
Sulfonamide formation: Finally, the hydrazone intermediate is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilanes: Organosilicon compounds with unique electronic properties.
Fluorine compounds: Known for their high reactivity and diverse applications.
Uniqueness
N-(E)-[2-(5-tert-butyl-2-hydroxy-3-methylbenzoyl)hydrazinomethylidene]benzenesulfonamide stands out due to its combination of hydrazino, sulfonamide, and tert-butyl groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C25H27N3O4S |
|---|---|
分子量 |
465.6 g/mol |
IUPAC 名称 |
N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide |
InChI |
InChI=1S/C25H27N3O4S/c1-17-15-19(25(2,3)4)16-21(22(17)29)24(30)27-26-23(18-11-7-5-8-12-18)28-33(31,32)20-13-9-6-10-14-20/h5-16,29H,1-4H3,(H,26,28)(H,27,30) |
InChI 键 |
AWSBOQLJBWBDQJ-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=CC(=C1O)C(=O)NN/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3)C(C)(C)C |
规范 SMILES |
CC1=CC(=CC(=C1O)C(=O)NNC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{[(2-Pyridinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11994184.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-{4-[3-(morpholin-4-yl)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]phenyl}acetamide](/img/structure/B11994198.png)


![4-methyl-N-[2,2,2-trichloro-1-(3,4-dimethylanilino)ethyl]benzamide](/img/structure/B11994209.png)
![Tetramethyl 3,7-dioxobicyclo[3.3.1]nonane-2,4,6,8-tetracarboxylate](/img/structure/B11994215.png)
![3-chloro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11994229.png)
![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B11994236.png)


![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994248.png)



